2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride

CAS No.: 1184980-60-6

Cat. No.: VC2917421

Molecular Formula: C8H8ClF4N

Molecular Weight: 229.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1184980-60-6 |

|---|---|

| Molecular Formula | C8H8ClF4N |

| Molecular Weight | 229.6 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H |

| Standard InChI Key | BMJQOPDJQFLGFV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl |

Introduction

Chemical Identity and Structure

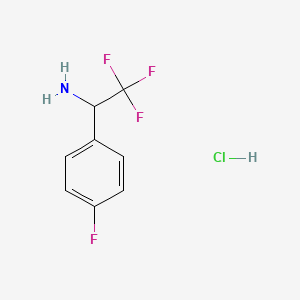

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride is characterized by a 4-fluorophenyl ring connected to a carbon bearing an amine group, with a trifluoromethyl group attached to the same carbon. The compound exists as a hydrochloride salt, which enhances its stability and handling properties compared to the free amine form.

Identification and Basic Properties

The compound possesses several key identifiers and properties that distinguish it in chemical databases and research literature:

| Property | Value |

|---|---|

| CAS Number (Racemic) | 1184980-60-6 |

| CAS Number ((S)-isomer) | 929642-58-0 |

| CAS Number ((R)-isomer) | 1391504-83-8 |

| Molecular Formula | C8H8ClF4N |

| Molecular Weight | 229.60 g/mol |

| IUPAC Name | 2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride |

| MDL Number | MFCD11226541 (Racemic) |

| Storage Condition | Room Temperature or 2-8°C (varies by isomer) |

| Hazard Class | IRRITANT |

The compound is also known by several synonyms in scientific literature, including 2,2,2-TRIFLUORO-1-(4-FLUOROPHENYL)ETHANAMINE HCL, 2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride, and other variations of these names .

Structural Features and Chemical Characteristics

The defining structural features of this compound include:

These structural elements, particularly the fluorine atoms, contribute significantly to the compound's stability, lipophilicity, and potential biological activities. The presence of fluorine atoms can enhance binding affinity to biological targets and improve metabolic stability, making this compound valuable in medicinal chemistry applications.

Applications and Research Use

2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride has several documented applications in research and chemical synthesis.

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis:

-

Used in the preparation of fluorinated aromatic compounds

-

Functions as a key intermediate in the synthesis of more complex molecules

-

Contributes to the development of compounds with enhanced properties due to the presence of fluorine atoms

Pharmaceutical Research

In pharmaceutical contexts, this compound has significant potential:

-

Used in the preparation of certain drugs and biologically active compounds

-

The fluorinated structure enhances drug-like properties including lipophilicity and metabolic stability

-

Serves as a precursor for compounds that may interact with specific biological targets

The presence of fluorine atoms is particularly valuable in drug development, as fluorination can enhance the stability and bioavailability of pharmaceutical compounds, making fluorinated building blocks like this one especially important in medicinal chemistry research.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is critical for experimental reproducibility and reliability.

Stock Solution Concentrations

The following table provides guidance for preparing solutions of different concentrations:

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.3554 mL | 21.777 mL | 43.554 mL |

| 5 mM | 0.8711 mL | 4.3554 mL | 8.7108 mL |

| 10 mM | 0.4355 mL | 2.1777 mL | 4.3554 mL |

Solution Preparation Guidelines

To ensure optimal results when preparing solutions:

-

Select the appropriate solvent based on the specific research requirements

-

Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing

-

For difficult dissolution, heating to 37°C followed by ultrasonic bath treatment may improve solubility

Current Research and Future Directions

Current research involving 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride primarily focuses on its use as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. The compound's fluorinated structure makes it particularly valuable in medicinal chemistry research, where fluorination can enhance drug-like properties.

Future research directions may include:

-

Exploration of structure-activity relationships of derivatives

-

Development of more efficient synthetic routes

-

Investigation of potential biological activities

-

Application in the synthesis of novel drug candidates

As understanding of fluorine chemistry continues to advance, compounds like 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride are likely to remain important tools in chemical research and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume